3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
Scientific Research Applications
Structural and Conformational Analysis
Studies on esters derived from azabicyclooctane compounds, such as (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, have utilized NMR spectroscopy and X-ray diffraction to elucidate their structure and conformation. These analyses offer insights into the stereochemical configuration and bonding characteristics of these compounds, which are essential for understanding their reactivity and potential applications in medicinal chemistry (Arias-Pérez et al., 2001).
Synthesis Methods
The synthesis of azabicyclo[3.2.1]octane derivatives has been explored through various methodologies. For instance, a four-step process has been described for generating 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde, highlighting the synthetic versatility of azabicyclooctane scaffolds. This process involves reduction, cyclization, and hydrogenolysis steps, yielding the title compound with significant overall efficiency (Connolly et al., 2010).
Pharmacological Applications
Research into the pharmacological applications of azabicyclo[3.2.1]octane derivatives has led to the development of new compounds with potential therapeutic uses. For example, novel azabicyclic amines have been designed and synthesized as isosteres of 3-aminoquinuclidine, with derivatives being tested for activity in α7 nicotinic acetylcholine receptor assays. This research is part of a broader effort to develop drugs that can treat cognitive deficits in conditions such as schizophrenia, demonstrating the relevance of these compounds in neuroscience and pharmacology (Walker et al., 2008).
Safety and Hazards
“3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is not classified as a hazardous substance or mixture . In case of contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing . It’s also recommended to avoid dust formation and breathing vapors, mist, or gas .
Properties
IUPAC Name |
3-ethylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7;/h7-10H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGASLQDVARKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CC2CCC(C1)N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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